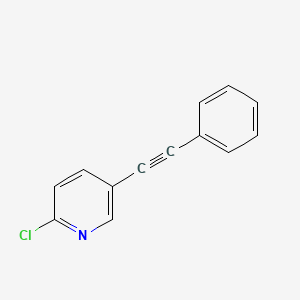
2-chloro-5-(phenylethynyl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(phenylethynyl)Pyridine is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1 Metabotropic Glutamate Receptor (mGluR) Modulation
One of the primary applications of 2-chloro-5-(phenylethynyl)pyridine is its role as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders, including anxiety, depression, and neurodegenerative diseases.
- Neuroprotective Effects : Research has demonstrated that antagonists of mGluR5 can provide neuroprotection against excitotoxicity induced by glutamate and NMDA. For instance, studies showed that compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine), which shares structural similarities with this compound, effectively reduced neuronal damage in vitro by blocking mGluR5 activation .
1.2 Pain Management
The compound's ability to modulate mGluR5 has implications for pain management. By inhibiting this receptor, it may help alleviate chronic pain conditions linked to excessive glutamate signaling.
Synthesis and Chemical Reactions
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed coupling reactions. These methods allow for the efficient formation of the compound from readily available precursors.
- Sonogashira Coupling : A notable method involves the Sonogashira reaction, where aryl halides are coupled with terminal alkynes in the presence of a palladium catalyst. This approach has been utilized to synthesize derivatives of pyridine with phenylethynyl groups effectively .
Case Studies and Research Findings
3.1 Neuroprotective Studies
In a series of experiments conducted on cultured neurons, researchers found that treatment with mGluR5 antagonists led to a significant reduction in cell death caused by excitotoxicity. The protective effects were attributed to the blockade of calcium influx and subsequent apoptotic pathways activated by glutamate signaling .
3.2 Antidepressant Properties
Recent studies have suggested that mGluR5 antagonists like this compound may possess antidepressant-like effects in animal models. The antagonism of mGluR5 has been linked to enhanced synaptic plasticity and improved mood-related behaviors in rodent models .
特性
CAS番号 |
87148-60-5 |
|---|---|
分子式 |
C13H8ClN |
分子量 |
213.66 g/mol |
IUPAC名 |
2-chloro-5-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C13H8ClN/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H |
InChIキー |
PVYBHZLTBDPVTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CN=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















